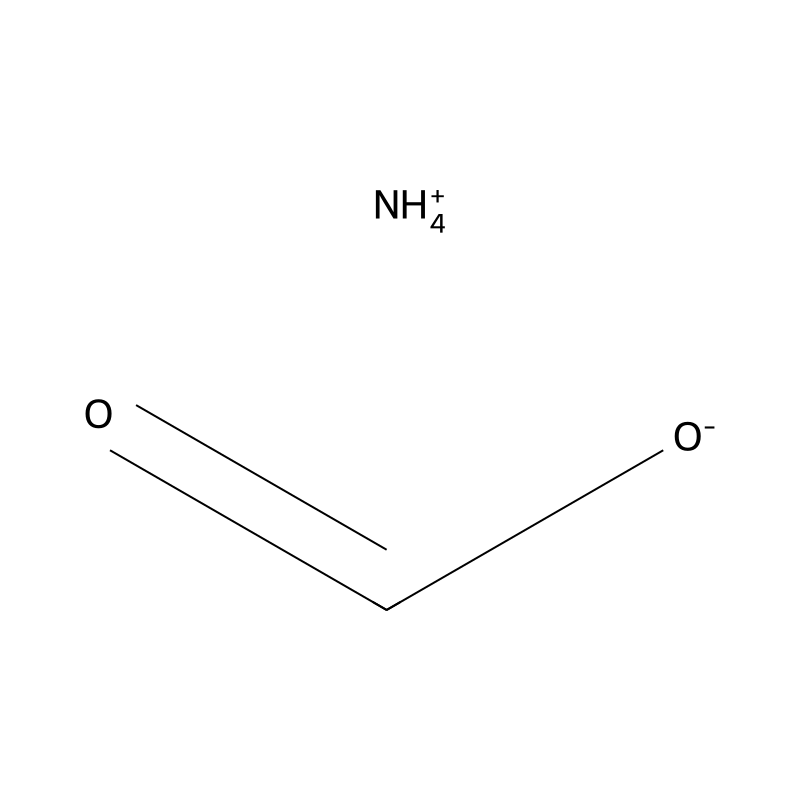

Ammonium formate

CH5NO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH5NO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mobile-Phase Modifier in Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS):

Ammonium formate plays a crucial role in LC and LC-MS as a mobile-phase modifier. It enhances peak shape and separation efficiency of diverse biomolecules, particularly peptides. This is because ammonium formate interacts with analytes, altering their hydrophobicity and influencing their retention on the chromatography column. Additionally, its compatibility with electrospray ionization (ESI) in mass spectrometry makes it ideal for LC-MS analysis of complex biological samples like protein digests [, ].

Buffer Component:

Ammonium formate serves as a useful buffer component in various research applications. Its non-volatile and non-corrosive nature makes it suitable for preparing buffer solutions with a desired pH range (typically 3-5). These buffers are often used in protein purification, enzyme assays, and cell culture studies due to their ability to maintain a stable and consistent environment for biological processes [].

Dehydrating Agent:

Ammonium formate exhibits dehydrating properties, making it valuable in certain research contexts. It can be employed to remove water from samples or reaction mixtures, particularly in organic synthesis. This dehydration capability allows researchers to achieve anhydrous conditions, crucial for specific reactions or experiments sensitive to moisture [].

Potential Fuel Source:

Recent research explores the potential of ammonium formate as a safe and efficient fuel source. Its high energy density and benign breakdown products (hydrogen and carbon dioxide) make it a promising candidate for sustainable energy applications. Researchers are investigating its use in fuel cells, where it can be electrochemically decomposed to generate electricity [].

Ammonium formate is an organic compound with the chemical formula NH₄HCO₂, representing the ammonium salt of formic acid. It appears as a colorless, hygroscopic crystalline solid that has a faint odor of ammonia. Ammonium formate is soluble in water and ethanol, with its aqueous solution exhibiting acidic properties due to the dissociation into formic acid and ammonium ions. The compound has a melting point of approximately 116 °C and decomposes at higher temperatures, yielding formamide and other byproducts

- Decomposition: When heated, ammonium formate decomposes into formamide and water:

- Formation of Hydrogen Cyanide: Further heating can lead to the formation of hydrogen cyanide and carbon monoxide:

- Leuckart Reaction: This reaction involves the reductive amination of aldehydes or ketones to amines using ammonium formate as a nitrogen source:

- Hydrogen Transfer Agent: In the presence of palladium on carbon (Pd/C), ammonium formate acts as a hydrogen transfer agent, facilitating the reduction of alkenes to alkanes

Ammonium formate can be synthesized through several methods:

- Direct Neutralization: By bubbling ammonia through formic acid until a neutral pH is achieved (approximately 7-7.5). The solution is then cooled, causing ammonium formate to precipitate out.

- Using Ammonium Bicarbonate: Ammonium bicarbonate can be reacted with formic acid under controlled conditions to yield ammonium formate.

- Evaporation Method: Excess water from the solution can be evaporated at temperatures below 115 °C to prevent decomposition

Ammonium formate has diverse applications across various fields:

- Organic Synthesis: It is commonly used in the Leuckart reaction for synthesizing amines.

- Catalytic Hydrogenation: Acts as a hydrogen source in catalytic reactions involving palladium on carbon.

- Analytical Chemistry: Utilized as a buffer in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) due to its suitable pKa values

Ammonium formate's interactions are primarily studied in the context of its role as a reducing agent. Its effectiveness in facilitating hydrogen transfer in various reactions has been explored extensively. Additionally, studies have indicated that it can reduce azides to amines when used with palladium catalysts, showcasing its versatility in organic synthesis

Ammonium formate shares similarities with several other ammonium salts and organic acids. Below is a comparison highlighting its unique features:

Compound Chemical Formula Unique Features Ammonium acetate NH₄C₂H₃O₂ Commonly used as a buffer; less hygroscopic than ammonium formate. Ammonium bicarbonate NH₄HCO₃ Used primarily for baking; more stable under heat compared to ammonium formate. Ammonium carbonate (NH₄)₂CO₃ A source of ammonia; decomposes at lower temperatures than ammonium formate. Formamide HCONH₂ Direct product of ammonium formate decomposition; used as a solvent and reagent. Ammonium formate's unique properties include its role as both a reducing agent and a nitrogen donor in various

Early Discoveries and Initial Applications

Ammonium formate was first synthesized in the 19th century through the neutralization of formic acid with ammonia. Early applications focused on its use as a laboratory reagent for precipitating base metals from noble metal salts. The pivotal breakthrough came in 1885, when Rudolf Leuckart discovered its role in reductive amination, enabling the conversion of aldehydes and ketones to amines—a reaction now bearing his name. This process, formalized as:

$$ \text{R}2\text{C=O} + \text{NH}4\text{HCO}2 \rightarrow \text{R}2\text{CHNH}2 + \text{CO}2 + \text{H}_2\text{O} $$

became a cornerstone in alkaloid and pharmaceutical synthesis.

Mid-20th Century Advancements

Post-1940, ammonium formate gained traction in industrial catalysis. Studies revealed its decomposition into formamide ($$ \text{HCONH}_2 $$) at 120–130°C, facilitating large-scale production of hydrogen cyanide (HCN) and carbon monoxide (CO). Concurrently, its utility in palladium-catalyzed hydrogenation was documented, where it serves as an in situ hydrogen source via decomposition:

$$ \text{NH}4\text{HCO}2 \xrightarrow{\text{Pd/C}} \text{H}2 + \text{CO}2 + \text{NH}_3 $$

This reaction enabled selective reductions of alkenes, nitro groups, and carbonyl compounds.

Modern Synthesis Techniques

Contemporary production methods include:

Acid-Base Neutralization Reactions

The most traditional method for synthesizing ammonium formate involves the neutralization of formic acid (HCOOH) with ammonia (NH₃) or ammonium carbonate ((NH₄)₂CO₃). This exothermic reaction proceeds via the following general equation:

$$ \text{HCOOH} + \text{NH}3 \rightarrow \text{NH}4\text{HCO}2 $$

In practice, gaseous ammonia is bubbled through an aqueous solution of formic acid until the pH reaches 7–7.5 [6]. Alternatively, ammonium carbonate can react with formic acid in a stepwise manner, releasing carbon dioxide and water as byproducts [1] [3]:

$$ (\text{NH}4)2\text{CO}3 + 2\text{HCOOH} \rightarrow 2\text{NH}4\text{HCO}2 + \text{CO}2 + \text{H}2\text{O} $$

The resulting ammonium formate is highly soluble in water, necessitating crystallization at low temperatures (−5°C) for isolation [6]. This method remains widely used due to its simplicity and the availability of raw materials.Direct Combination Methods

Direct synthesis involves the reaction of formic acid with ammonia gas under controlled conditions. This one-step process avoids intermediate carbonate formation and is particularly suitable for large-scale production. The reaction is typically carried out in aqueous media, with careful temperature control to prevent decomposition of the product [6]. While efficient, this method requires precise stoichiometric ratios to avoid excess ammonia or formic acid, which could complicate purification.

Contemporary Production Methods

Flow Chemistry Approaches

Emerging flow chemistry techniques aim to enhance the efficiency of ammonium formate synthesis by enabling continuous reagent mixing and heat management. In microreactor systems, formic acid and ammonia are pumped through temperature-controlled channels, promoting rapid neutralization and minimizing side reactions. Although specific studies on ammonium formate production via flow chemistry are limited in the literature, analogous systems for similar salts suggest improved yield consistency and reduced energy consumption compared to batch processes [3].

Continuous Manufacturing Processes

Industrial-scale production increasingly adopts continuous manufacturing systems, where raw materials are fed into reactors in a steady stream. These systems integrate real-time monitoring and automated pH adjustment to maintain optimal reaction conditions. Continuous processes reduce downtime between batches and enhance product uniformity, critical for applications requiring high-purity ammonium formate, such as pharmaceutical intermediates [3] [6].

Green Chemistry Approaches to Ammonium Formate Synthesis

Solvent-Free Methodologies

Recent advances focus on minimizing solvent use to reduce environmental impact. Solvent-free neutralization routes involve mixing concentrated formic acid with gaseous ammonia in a vacuum environment, where the reaction heat drives water evaporation. This approach eliminates aqueous waste streams and simplifies downstream drying processes [6].

Renewable Feedstock Utilization

The use of bio-derived formic acid, produced via biomass oxidation or carbon dioxide reduction, aligns with circular economy principles. Similarly, "green ammonia" synthesized using renewable energy-powered Haber-Bosch processes provides a sustainable nitrogen source. These feedstocks reduce the carbon footprint of ammonium formate production while maintaining compatibility with existing synthesis protocols [5] [6].

Energy-Efficient Processes

Microwave-assisted and photochemical methods have been explored to accelerate reaction kinetics. For instance, irradiating formic acid and ammonia mixtures with microwaves reduces reaction times by enhancing molecular collisions. Such methods lower energy consumption and operational costs, though scalability remains a challenge [3].

Industrial-Scale Production Considerations

Process Intensification Strategies

Industrial facilities employ process intensification techniques such as reactive distillation, where neutralization and product separation occur in a single unit. This method concurrently removes water and carbon dioxide, shifting the equilibrium toward ammonium formate formation. Advanced heat integration systems further optimize energy use, particularly in large-scale reactors [1] [6].

Quality Control Methodologies

High-performance liquid chromatography (HPLC) and ion chromatography are standard for assessing ammonium formate purity, detecting impurities like residual formic acid or ammonium carbonate. Spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), verify structural integrity, while titrimetric methods quantify active ingredient content [3] [6].

Economic Viability Factors

The economic feasibility of ammonium formate production hinges on raw material costs, which fluctuate with formic acid and ammonia markets. Bulk purchasing agreements and long-term supplier contracts mitigate price volatility. Additionally, co-locating production facilities with formic acid plants reduces transportation costs and enhances supply chain resilience [6].

Thermodynamic Considerations

The thermal decomposition of ammonium formate represents a complex thermochemical process governed by multiple thermodynamic parameters. The compound exhibits a melting point of 116°C and undergoes decomposition at temperatures above 180°C [1] [2]. The standard enthalpy of formation for ammonium formate is -556.18 kJ/mol, indicating its thermodynamic stability under ambient conditions [1].

The primary decomposition pathway involves the elimination of water to form formamide according to the reaction:

NH₄HCOO → HCONH₂ + H₂O

This reaction is endothermic and represents the initial step in the thermal decomposition cascade [3] [2] [4]. The thermodynamic driving force for this reaction becomes favorable at elevated temperatures due to the entropy increase associated with water elimination.

Electrochemical thermodynamic analysis reveals that the conversion of solid ammonium formate to hydrogen, carbon dioxide, and ammonia under ambient conditions has an equilibrium potential of -11 mV, while the conversion of liquid ammonium formate at 120°C exhibits a potential of +69 mV [5] [6]. These small electrochemical potentials indicate that the decomposition processes require minimal energy input compared to traditional hydrogen fuel cell reactions.

The Gibbs free energy of decomposition remains relatively constant as hydrogen is extracted from the system, while the enthalpy of decomposition increases to balance the entropy changes associated with increasing gas molecule production [5] [6]. This thermodynamic behavior suggests that ammonium formate decomposition can proceed with minimal work input while maintaining favorable energetics.

Kinetic Parameters of Decomposition Routes

The kinetic analysis of ammonium formate decomposition reveals significant variations in activation energies depending on the catalytic system employed. Commercial palladium on carbon catalysts exhibit activation energies of 42.1 kJ/mol for the dehydrogenation reaction. However, surface-functionalized palladium catalysts demonstrate substantially different kinetic behavior, with Pd₅/re-ACA showing an activation energy of 43.3 kJ/mol.

Advanced bimetallic systems demonstrate enhanced kinetic performance. Silver-decorated palladium catalysts (Pd₃Ag₁₀/ACA-G) achieve remarkably low activation energies of 33.1 kJ/mol with turnover frequencies reaching 5,202 h⁻¹ at 80°C. The reduction in activation energy is attributed to the modulation of hydrogen adsorption energy through silver-palladium surface alloy formation on the Pd(111) facet.

Gold-palladium bimetallic catalysts exhibit even lower activation energies for formic acid-ammonium formate mixture dehydrogenation. The Au₃Pd₁/C catalyst system demonstrates an apparent activation energy of 23.3 ± 1.3 kJ/mol with an initial turnover frequency of 407.5 h⁻¹ at 365 K. The reaction order with respect to formic acid is 0.25, while the order with respect to ammonium formate is 0.55, indicating a complex kinetic mechanism involving multiple adsorption sites.

Temperature-dependent rate constants follow Arrhenius behavior across different catalytic systems. The pre-exponential factors vary significantly with catalyst composition, with Pd₅/re-ACA showing substantially higher pre-exponential factors that compensate for the slightly higher activation energy, resulting in superior overall reaction rates.

Thermal Decomposition Processes

Formamide Formation Mechanisms

The conversion of ammonium formate to formamide represents the primary thermal decomposition pathway and proceeds through a well-defined mechanism. The reaction involves the elimination of water from the ammonium formate molecule at temperatures above 116°C [3] [2] [4]. This process is facilitated by the ionic nature of ammonium formate, where the ammonium cation and formate anion undergo intramolecular condensation.

The mechanism proceeds through the following steps:

Initial thermal activation: At temperatures approaching the melting point, thermal energy disrupts the ionic lattice structure of solid ammonium formate.

Proton transfer: The ammonium ion donates a proton to the formate oxygen, forming formic acid and ammonia as intermediate species.

Nucleophilic attack: The ammonia molecule attacks the carbonyl carbon of formic acid, forming a tetrahedral intermediate.

Water elimination: The tetrahedral intermediate undergoes dehydration to yield formamide and water.

The formamide formation process is characterized by first-order kinetics with respect to ammonium formate concentration. The reaction rate depends strongly on temperature, with significant acceleration observed above 140°C [2] [4]. The formation of formamide is quantitative under controlled conditions, making it the primary industrial application of ammonium formate thermal decomposition.

Spectroscopic evidence from in-situ infrared analysis confirms the formation of formamide through the observation of characteristic N-H stretching vibrations at 3350 cm⁻¹ and C=O stretching at 1650 cm⁻¹. The reaction proceeds with minimal side product formation when maintained below 180°C, ensuring high selectivity for formamide production.

Secondary Decomposition Products

The thermal decomposition of ammonium formate produces various secondary products depending on temperature and reaction conditions. At temperatures exceeding 180°C, formamide undergoes further decomposition to yield hydrogen cyanide and water through dehydration reactions [4]. This secondary decomposition represents a significant pathway for hydrogen cyanide production in industrial processes.

The decomposition of formamide follows two primary routes:

Route 1 - Dehydration to hydrogen cyanide:

HCONH₂ → HCN + H₂ORoute 2 - Decomposition to carbon monoxide and ammonia:

HCONH₂ → CO + NH₃The dehydration pathway predominates at higher temperatures and in the presence of acid catalysts. The formation of hydrogen cyanide through this route has been extensively studied due to its industrial importance and toxicological concerns.

Carbon monoxide formation occurs through the thermal decomposition of formamide at intermediate temperatures (120-180°C). This pathway represents a competing reaction that can affect the selectivity of desired products. The carbon monoxide can further react with ammonia under specific conditions to form additional nitrogen-containing compounds.

Additional secondary products include nitrogen oxides formed under oxidative conditions at temperatures above 200°C. These compounds arise from the interaction of ammonia with oxygen-containing species in the reaction environment. Water formation accompanies most decomposition pathways as a universal by-product of the dehydration and elimination reactions.

The formation of ammonium carbamate and ammonium carbonates has been observed as intermediate products in complex decomposition scenarios, particularly when carbon dioxide is present in the reaction environment. These compounds can further decompose to yield additional ammonia and carbon dioxide under appropriate conditions.

Electrochemical Reaction Mechanisms

Oxidation Processes at Anode Materials

The electrochemical oxidation of ammonium formate at anode materials involves complex multi-electron transfer processes that depend critically on the electrode material composition and operating conditions. At palladium anodes, the formate ion undergoes direct oxidation to carbon dioxide with remarkable efficiency, achieving approximately 100% Faradaic efficiency at 105°C [5].

The anodic oxidation mechanism proceeds through the following reaction sequence:

Primary oxidation reaction:

HCOO⁻ → CO₂ + H⁺ + 2e⁻Secondary reactions:

HCOO⁻ + HCOO⁻ → CO₂ + H₂O + 2e⁻The formate ions serve dual roles as both the oxidizable species and as proton acceptors in the absence of more competent bases [5]. This unique behavior results from the spatial separation of ammonia generation at the cathode and formate oxidation at the anode, preventing the typical acid-base neutralization that would occur in homogeneous solution.

Gold electrodes demonstrate different oxidation behavior compared to palladium, with generally lower activity but enhanced selectivity for carbon dioxide formation [5]. The oxidation current density follows the order: Pd > Au > Pt, based on linear scan voltammetry measurements [5]. This activity sequence correlates with the ability of each metal to adsorb and activate formate ions on their respective surfaces.

Platinum anodes show the lowest activity among the tested materials, despite their well-known catalytic properties for hydrogen evolution reactions [5]. The reduced activity is attributed to the strong adsorption of reaction intermediates on platinum surfaces, which can lead to surface poisoning and reduced turnover rates.

The oxidation kinetics are influenced by temperature, with enhanced reaction rates observed at elevated temperatures due to increased ionic mobility and reduced activation overpotentials [5]. The optimal operating temperature of 105°C represents a compromise between reaction rate and system stability.

Reduction Processes at Cathode Materials

The cathodic reduction of ammonium ions in electrochemical cells involves the reduction of ammonium cations to hydrogen gas and ammonia. Platinum cathodes demonstrate superior performance for hydrogen evolution reactions, making them the preferred choice for ammonium formate electrochemical decomposition systems [5].

The primary cathodic reaction follows:

Ammonium reduction:

NH₄⁺ + e⁻ → NH₃ + ½H₂Water reduction (competing reaction):

2H₂O + 2e⁻ → H₂ + 2OH⁻The reduction mechanism involves the direct electron transfer to ammonium cations, resulting in the formation of neutral ammonia and hydrogen gas. The ammonia readily evaporates under the operating conditions (105°C), preventing its participation in subsequent electrochemical reactions [5].

The hydrogen evolution reaction exhibits high Faradaic efficiency at platinum cathodes, with minimal overpotential requirements. The cathodic current density remains stable over extended operating periods, indicating good electrode stability and consistent performance [5].

Alternative cathode materials, including copper-zinc alloys, have been investigated for ammonium electrochemical reduction applications. These materials demonstrate high reduction ability and can achieve complete ammonia removal from aqueous solutions under appropriate conditions.

The reduction kinetics are enhanced by increasing current density, with optimal performance achieved at current densities of 30 mA/cm² for copper-zinc cathodes in chloride-containing electrolytes. The reduction rate shows first-order dependence on ammonium ion concentration at lower concentrations, transitioning to zero-order behavior at higher concentrations due to mass transport limitations.

Electrode Material Effects on Reaction Pathways

The choice of electrode material significantly influences the reaction pathways and product distribution in ammonium formate electrochemical decomposition. Palladium electrodes promote the complete decomposition of ammonium formate to carbon dioxide, hydrogen, and ammonia, with minimal formation of undesired side products [5].

The surface properties of electrode materials directly impact the adsorption behavior of reactants and intermediates. Palladium surfaces provide optimal adsorption sites for formate ions while maintaining sufficient activity for hydrogen evolution [5]. The electronic structure of palladium facilitates the breaking of C-H bonds in formate ions while preventing excessive binding that could lead to surface poisoning.

Silver-decorated palladium electrodes exhibit enhanced performance compared to pure palladium, with increased electron density and modified hydrogen adsorption energy. The bimetallic surface structure creates unique active sites that promote both formate oxidation and hydrogen evolution reactions with improved kinetics.

Gold electrodes demonstrate unique selectivity characteristics, preferentially promoting carbon dioxide formation over carbon monoxide production in ammonium formate decomposition. This selectivity is attributed to the weak adsorption of carbon monoxide on gold surfaces, preventing its accumulation and subsequent desorption as a side product.

The electrode material also influences the stability and longevity of the electrochemical system. Iridium oxide-titanium oxide composite electrodes show exceptional stability with minimal degradation over extended operation periods. These materials maintain consistent performance due to their resistance to corrosion and poisoning under the operating conditions.

Electrode surface area and morphology significantly affect the reaction rates and current densities. High surface area electrodes provide more active sites for electrochemical reactions, resulting in increased current densities and improved overall performance. The optimization of electrode morphology through controlled synthesis and surface modification represents a key strategy for enhancing electrochemical performance.

Interaction with Metal Catalysts

Coordination Chemistry Aspects

The interaction between ammonium formate and metal catalysts involves complex coordination chemistry that fundamentally determines catalytic activity and selectivity. Palladium catalysts demonstrate the most extensive coordination behavior, with formate ions adopting both monodentate and bidentate coordination modes on palladium surfaces.

The formate ion coordinates to palladium through its oxygen atoms, forming stable surface complexes that activate the C-H bond for subsequent hydrogen abstraction. The coordination geometry depends on the palladium surface structure, with Pd(111) facets providing optimal coordination sites for formate adsorption. The calculated binding energy for formate on palladium surfaces ranges from 150-200 kJ/mol, indicating strong but not excessive adsorption.

Silver-palladium bimetallic systems exhibit modified coordination behavior compared to pure palladium. The presence of silver atoms in the palladium lattice creates unique coordination environments that weaken hydrogen adsorption while maintaining strong formate coordination. This electronic modification results from charge transfer between silver and palladium atoms, creating more electron-rich palladium sites that favor formate activation.

Gold catalysts show distinctly different coordination chemistry, with formate ions coordinating primarily through monodentate interactions. The weaker coordination strength compared to palladium results in faster desorption of products, preventing surface poisoning but potentially reducing overall activity. The coordination number for formate on gold surfaces typically ranges from 2-3, reflecting the lower coordination preference of gold compared to other noble metals.

Platinum surfaces demonstrate strong coordination with both formate and ammonium species, leading to competitive adsorption effects [5]. The high coordination strength can result in surface poisoning under certain conditions, explaining the lower activity observed for platinum anodes in electrochemical applications.

The coordination chemistry is significantly influenced by temperature, with higher temperatures promoting more dynamic coordination behavior and faster ligand exchange rates [5]. This temperature dependence explains the enhanced performance observed at elevated temperatures for most catalytic systems.

Surface Chemistry Phenomena

The surface chemistry of ammonium formate interactions with metal catalysts involves multiple phenomena that collectively determine catalytic performance. Surface adsorption represents the initial step in all catalytic processes, with the strength and mode of adsorption directly influencing subsequent reaction pathways.

Palladium surfaces exhibit high surface area (800-1000 m²/g) and strong adsorption for formate species, resulting in high active site density and efficient utilization of the catalyst surface. The adsorption process follows Langmuir-Hinshelwood kinetics, with formate adsorption being the rate-limiting step at low temperatures and surface reaction becoming rate-limiting at higher temperatures.

The surface oxidation state of metal catalysts significantly affects their interaction with ammonium formate. Reduced palladium surfaces (Pd⁰) show optimal activity for hydrogen production reactions, while partially oxidized surfaces can promote different reaction pathways. The balance between metallic and oxidized surface sites can be controlled through catalyst preparation and pretreatment conditions.

Surface functional groups on catalyst supports play crucial roles in catalyst performance. Oxygen-containing functional groups on carbon supports enhance palladium dispersion and provide additional adsorption sites for ammonium ions. The presence of carboxyl, carbonyl, and phenolic groups creates a favorable environment for ammonium formate adsorption and activation.

Catalyst deactivation represents a significant surface chemistry phenomenon that limits long-term performance. Palladium catalysts suffer from carbon monoxide poisoning when trace amounts of CO are produced during formate decomposition. This poisoning occurs through strong CO adsorption on palladium active sites, blocking access for formate molecules.

Silver-palladium bimetallic catalysts show reduced susceptibility to deactivation due to the modified electronic structure that weakens CO adsorption. However, these catalysts can undergo particle growth and surface silver segregation over time, leading to gradual activity loss.

Surface reconstruction phenomena occur under reaction conditions, with metal catalyst surfaces adapting to the chemical environment. This reconstruction can either enhance or diminish catalytic activity depending on the specific surface structures formed. Understanding and controlling surface reconstruction represents a key challenge in catalyst design.

Mechanistic Insights from Catalytic Studies

Comprehensive catalytic studies have revealed detailed mechanistic insights into ammonium formate interactions with metal catalysts. The dehydrogenation mechanism over palladium catalysts involves initial formate adsorption followed by C-H bond activation and hydrogen abstraction.

Step 1 - Formate adsorption:

HCOO⁻ + Pd → HCOO-Pd (surface complex)Step 2 - C-H bond activation:

HCOO-Pd → COO-Pd + H-PdStep 3 - Hydrogen recombination:

2H-Pd → H₂ + 2PdStep 4 - Product desorption:

COO-Pd → CO₂ + PdThe rate-determining step varies with temperature and catalyst composition. At low temperatures, formate adsorption is rate-limiting, while at higher temperatures, C-H bond activation becomes the slowest step. This transition explains the complex temperature dependence observed in kinetic studies.

In-situ spectroscopic studies using attenuated total reflection infrared spectroscopy have confirmed the formation of surface formate species during catalytic reactions. The characteristic formate vibrations at 1576, 1382, and 1349 cm⁻¹ provide direct evidence for the proposed adsorption mechanism.

The formation of bicarbonate as an intermediate species has been observed during catalytic decomposition, with characteristic peaks at 1359 and 1303 cm⁻¹ detected by infrared spectroscopy. This intermediate forms through the reaction of surface carbon dioxide with hydroxide ions or water molecules.

Density functional theory calculations have provided detailed insights into the electronic structure changes during catalytic reactions. The calculations reveal that oxygen-containing functional groups on catalyst supports enhance formate adsorption through hydrogen bonding interactions. However, excessive electron transfer from palladium to oxygen functional groups can be detrimental to catalytic activity.

The promotional effect of silver in palladium-silver bimetallic catalysts has been elucidated through detailed electronic structure calculations. Silver atoms donate electron density to palladium, creating more electron-rich sites that favor formate adsorption while weakening hydrogen adsorption. This electronic modification optimizes the balance between reactant adsorption and product desorption.

Kinetic isotope effects have been employed to confirm the mechanistic details of C-H bond breaking during formate decomposition. The observed primary kinetic isotope effect (kH/kD ≈ 2.5) confirms that C-H bond breaking is involved in the rate-determining step for high-temperature reactions.

Physical Description

Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999)

Liquid

Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline]Color/Form

WHITE MONOCLINIC CRYSTALSHydrogen Bond Acceptor Count

2Hydrogen Bond Donor Count

1Exact Mass

63.032028402 g/molMonoisotopic Mass

63.032028402 g/molBoiling Point

180 °C DECOMPHeavy Atom Count

4Density

1.28 at 77 °F (USCG, 1999) - Denser than water; will sink

1.280Decomposition

When heated to decomp ... emits toxic fumes of /nitrogen oxides and ammonia/.Melting Point

241 °F (USCG, 1999)

116 °CUNII

3801F9644ERelated CAS

64-18-6 (Parent)GHS Hazard Statements

Aggregated GHS information provided by 308 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 87 of 308 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 221 of 308 companies with hazard statement code(s):;

H315 (49.77%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (49.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms

Irritant

Other CAS

540-69-2Wikipedia

Ammonium formate

CinepazetMethods of Manufacturing

PREPD FROM FORMIC ACID & AMMONIA: ZUFFANTI, J AM CHEM SOC 63, 3123 (1941).General Manufacturing Information

Primary Metal Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Formic acid, ammonium salt (1:1): ACTIVE

FORMATES ARE COMMONLY USED FOOD PRESERVATIVES.Storage Conditions

KEEP TIGHTLY CLOSED.Dates

Last modified: 08-15-2023Ritson et al. Prebiotic synthesis of simple sugars by photoredox systems chemistry. Nature Chemistry, doi: 10.1038/nchem.1467, published online 30 September 2012 http://www.nature.com/nchem

Explore Compound Types

Get ideal chemicals from 750K+ compounds